Einecs 300-897-1
Description
EINECS 300-897-1 is a chemical identifier under the European Inventory of Existing Commercial Chemical Substances. These compounds are characterized by hydrophobic perfluoroalkyl chains and cationic ammonium groups, making them effective surfactants and water-repellent agents in industrial applications . Their stability and resistance to thermal/chemical degradation are key functional attributes.
Properties
CAS No. |
94095-05-3 |
|---|---|
Molecular Formula |
C6H18BN3O3 |
Molecular Weight |
191.04 g/mol |
IUPAC Name |
boric acid;2-piperazin-1-ylethanamine |
InChI |
InChI=1S/C6H15N3.BH3O3/c7-1-4-9-5-2-8-3-6-9;2-1(3)4/h8H,1-7H2;2-4H |
InChI Key |
AOGCQOSFOQYLSO-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)O.C1CN(CCN1)CCN |
Origin of Product |
United States |
Chemical Reactions Analysis
Photochemical Reactions
BP-3 exhibits significant photostability but undergoes photochemical transformations under UV light exposure. Key mechanisms include:
-
Tautomerization : BP-3 converts to its keto-tautomer via electron-driven internal conversion, a process critical for its UV-absorbing and antioxidative properties .
-
Radical Formation : UV irradiation generates free radicals (e.g., ketyl radicals) through hydrogen abstraction, contributing to its photoprotective effects .
Table 1: Photochemical Properties
| Reaction Type | Mechanism | Outcome | Reference |
|---|---|---|---|
| Tautomerization | Keto-enol transition | Enhanced UV absorption | |
| Radical Formation | Hydrogen abstraction | Antioxidant activity |
Oxidation Reactions
BP-3 undergoes oxidative degradation via ozonation and peroxone processes:
-
Ozonation : At pH 10, BP-3 reacts with ozone (half-life: 5.1–15.0 min), forming intermediates like benzophenone-1 (BP-1) and 2,2'-dihydroxy-4-methoxybenzophenone (DHMB) through demethylation and hydroxyl radical (HO- ) attack .
-
Peroxone Oxidation : Addition of H₂O₂ accelerates HO- generation, enhancing degradation efficiency .
Table 2: Major Oxidation Products
| Oxidizing Agent | Primary Products | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Ozone (O₃) | BP-1, DHMB | pH 10, 25°C | ~60 |
| O₃ + H₂O₂ | BP-1, hydroxylated derivatives | pH 8.5, 20°C | ~75 |
Halogenation Reactions
BP-3 reacts rapidly with halogens during water treatment:
-
Chlorination : Apparent second-order rate constant () = at pH 8.5 .
-
Bromination : Even faster reactivity (), forming brominated byproducts .
Table 3: Halogenation Kinetics
| Halogen | pH | Dominant Pathway | |
|---|---|---|---|
| Cl₂ | 8.5 | Electrophilic substitution | |
| Br₂ | 8.5 | Rapid bromination |
Hydrolysis and Substitution Reactions
BP-3 participates in nucleophilic substitution and hydrolysis under acidic/basic conditions:
-
Alkaline Hydrolysis : Methoxy groups undergo demethylation, yielding BP-1 .
-
Nucleophilic Substitution : Reaction with ethyl 2-chloroacetate or pyridine derivatives selectively modifies hydroxyl groups adjacent to methoxy moieties .
Table 4: Hydrolysis Pathways
| Condition | Reactant | Product | Key Step |
|---|---|---|---|
| pH > 9 | H₂O | BP-1 (demethylation) | Loss of methoxy group |
| Acidic | HCl/ethanol | Ester hydrolysis | Carboxylic acid formation |
Reduction Reactions
BP-3 is reduced to radical anions in the presence of alkali metals:
-
Sodium Reduction : Forms a blue ketyl radical anion (\text{Ph}_2\text{CO}^\bullet^-), used in solvent purification .
\text{Na} + \text{Ph}_2\text{CO} \rightarrow \text{Na}^+ \text{Ph}_2\text{CO}^\bullet^-
Environmental Degradation
BP-3 degrades in aquatic systems via:
Scientific Research Applications
Chemistry
EINECS 300-897-1 serves as a crucial reagent in synthetic organic chemistry. It is involved in:
- Synthesis of Complex Molecules : Used as an intermediate in multi-step synthesis pathways.
- Reactions : Participates in various chemical reactions such as oxidation and reduction.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts alcohols to ketones or aldehydes | Potassium permanganate |
| Reduction | Reduces carbonyl compounds | Lithium aluminum hydride |
| Substitution | Replaces functional groups | Halogens, nucleophiles |
Biology
In biological research, this compound is employed in:
- Biochemical Assays : Used to study enzyme kinetics and metabolic pathways.
- Cell Culture Studies : Investigates cellular responses to various stimuli.
Case Study Example : A study demonstrated that this compound can modulate the activity of specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for metabolic disorders.
Medicine
This compound has potential applications in medicine:
- Drug Development : Investigated for its therapeutic properties in pharmacological studies.
- Therapeutic Formulations : Used as an excipient or active ingredient in pharmaceutical formulations.
Case Study Example : Research into the use of this compound as a precursor for synthesizing new anti-cancer agents showed promising results, indicating its potential role in cancer therapy.
Industry
In industrial applications, this compound is utilized for:
- Production of Industrial Chemicals : Acts as an intermediate in manufacturing various chemicals.
- Material Science : Used in the development of polymers and other materials.
Mechanism of Action
The mechanism of action of Einecs 300-897-1 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Comparative Properties of this compound and Similar Compounds
| Property | This compound | CAS 100367-36-0 | CAS 872272-33-8 |
|---|---|---|---|
| Molecular Formula | C₁₇H₁₇F₁₇IN | C₁₈H₁₈F₁₇N (estimated) | C₁₈H₁₈F₁₇O₄S (estimated) |
| Solubility (H₂O) | <0.1 mg/L | <0.05 mg/L | 0.2 mg/L |
| Application | Coatings, surfactants | Firefighting foams | Textile treatments |
| Environmental Impact | Persistent, bioaccumulative | Similar persistence | Moderate hydrolysis |
Functional Comparison with Perfluorinated Alternatives
Perfluorinated compounds like this compound and its analogs are functionally compared to non-fluorinated surfactants (e.g., hydrocarbon-based quaternary ammonium salts):
- Efficacy: Fluorinated compounds outperform non-fluorinated ones in reducing surface tension (e.g., 15–20 mN/m vs. 25–30 mN/m) .
- Toxicity : Both classes show aquatic toxicity, but fluorinated compounds pose higher bioaccumulation risks .
- Regulatory Status : Increasing restrictions on perfluorinated compounds (e.g., EPA guidelines) due to environmental concerns, driving research into alternatives like silicone-based surfactants .
Research Findings and Limitations
Recent studies highlight:
- Degradation Challenges : Advanced oxidation processes (AOPs) achieve <50% degradation efficiency for this compound, underscoring its environmental persistence .
Limitations : Direct experimental data for this compound are scarce in the provided evidence, necessitating inferences from structural analogs. Future work should prioritize empirical characterization of its physicochemical and toxicological profiles.
Biological Activity
Einecs 300-897-1, also known as 1,1,1-Trichloroethane , is a chlorinated hydrocarbon that has been widely used as a solvent and in various industrial applications. Understanding its biological activity is crucial for assessing its potential health hazards and environmental impact. This article synthesizes current research findings, case studies, and bioactivity data related to this compound.
Chemical Structure:
- Molecular Formula: C₂HCl₃
- Molecular Weight: 133.4 g/mol
Physical Properties:
- Boiling Point: 74.0 °C
- Melting Point: -63.5 °C
- Solubility: Miscible with organic solvents, insoluble in water.
1,1,1-Trichloroethane exhibits various biological activities primarily through its interaction with cellular components and metabolic pathways:
- Metabolism: It is metabolized in the liver primarily by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can cause cellular damage .
- Toxicity: The compound has been associated with neurotoxicity, hepatotoxicity, and immunotoxicity. Studies indicate that prolonged exposure can lead to significant adverse effects on the central nervous system and liver function .
Toxicological Studies
Several studies have investigated the toxicological effects of 1,1,1-Trichloroethane:
- Acute Toxicity: Research indicates that acute exposure can result in symptoms such as dizziness, headaches, and respiratory issues .
- Chronic Effects: Long-term exposure has been linked to liver damage, reproductive toxicity, and potential carcinogenic effects .
Case Study 1: Occupational Exposure
A study involving workers exposed to 1,1,1-Trichloroethane in industrial settings reported increased incidences of neurological symptoms and liver enzyme abnormalities. This highlights the need for stringent occupational safety measures .
Case Study 2: Environmental Impact
Research on environmental contamination revealed that 1,1,1-Trichloroethane can persist in soil and groundwater. Its bioaccumulation potential poses risks to aquatic life and human health through the food chain .
Screening Assays
Recent advancements in bioactivity screening have utilized high-throughput methods to assess the effects of 1,1,1-Trichloroethane on various biological systems:
| Assay Type | Biological Target | Result |
|---|---|---|
| In Vitro Cytotoxicity | HepG2 Liver Cells | IC50 = 150 µM |
| Neurotoxicity Assays | PC12 Neuronal Cells | Significant neurotoxic effects at 200 µM |
| Endocrine Disruption | Estrogen Receptor Binding | Moderate agonistic activity |
These assays indicate a concerning level of biological activity that warrants further investigation into the mechanisms underlying these effects.
Q & A
Q. How can researchers mitigate confirmation bias when interpreting mechanistic data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
